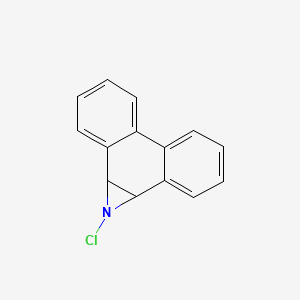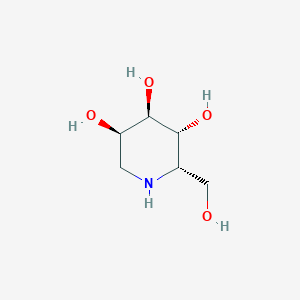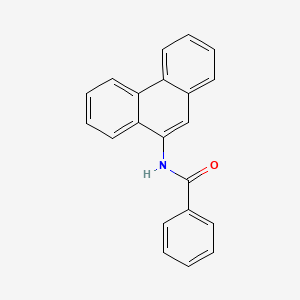![molecular formula C12H16O2 B14419673 4-[(5-Methylcyclopent-1-en-1-yl)methyl]cyclopentane-1,3-dione CAS No. 79801-23-3](/img/no-structure.png)
4-[(5-Methylcyclopent-1-en-1-yl)methyl]cyclopentane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(5-Methylcyclopent-1-en-1-yl)methyl]cyclopentane-1,3-dione is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by its unique structure, which includes a cyclopentane ring substituted with a methylcyclopentene group and a cyclopentane-1,3-dione moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Methylcyclopent-1-en-1-yl)methyl]cyclopentane-1,3-dione typically involves the alkylation of 2-methylcyclopentane-1,3-dione with a suitable alkylating agent. One common method is the reaction of 2-methylcyclopentane-1,3-dione with 2-(1-naphthyl)ethyl bromide, which yields the O-alkylation product . The reaction conditions often involve the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification techniques are crucial in scaling up the synthesis for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(5-Methylcyclopent-1-en-1-yl)methyl]cyclopentane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dione moiety to diols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylcyclopentene group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce diols.
Applications De Recherche Scientifique
4-[(5-Methylcyclopent-1-en-1-yl)methyl]cyclopentane-1,3-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylcyclopentane-1,3-dione: A similar compound with a simpler structure, lacking the methylcyclopentene group.
Cyclopentene, 1-methyl-: Another related compound with a cyclopentene ring and a methyl group.
2-Cyclopenten-1-one, 3-methyl-2-(2-pentenyl)-, (Z)-: A compound with a cyclopentenone structure and additional substituents.
Uniqueness
4-[(5-Methylcyclopent-1-en-1-yl)methyl]cyclopentane-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a cyclopentane-1,3-dione moiety and a methylcyclopentene group makes it a versatile compound for various applications.
Propriétés
| 79801-23-3 | |
Formule moléculaire |
C12H16O2 |
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
4-[(5-methylcyclopenten-1-yl)methyl]cyclopentane-1,3-dione |
InChI |
InChI=1S/C12H16O2/c1-8-3-2-4-9(8)5-10-6-11(13)7-12(10)14/h4,8,10H,2-3,5-7H2,1H3 |
Clé InChI |
NEESDSRGTUEZGT-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC=C1CC2CC(=O)CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[(2-Methoxyphenyl)methyl]-1-methylquinoxalin-2(1H)-one](/img/structure/B14419648.png)

![2,5-Dimethyloctahydrocyclopenta[c]pyrrole](/img/structure/B14419660.png)
![7-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[4.1.0]heptane](/img/structure/B14419666.png)

